molecular formula C22H23N5O2 B10993608 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B10993608
M. Wt: 389.4 g/mol
InChI Key: SFMMMDUWYNUALC-UHFFFAOYSA-N
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Description

N-{4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a phenyl ring at position 2. The phenyl ring is further connected via a propanamide linker to a 1-methylindol-3-yl moiety. This structure combines pharmacophoric elements common in drug discovery: the 1,2,4-triazole ring is known for hydrogen-bonding capabilities, while the indole scaffold is prevalent in bioactive compounds targeting receptors or enzymes. The methoxymethyl group likely enhances solubility, and the methyl substitution on the indole nitrogen may improve metabolic stability .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C22H23N5O2/c1-27-13-16(18-5-3-4-6-19(18)27)9-12-21(28)23-17-10-7-15(8-11-17)22-24-20(14-29-2)25-26-22/h3-8,10-11,13H,9,12,14H2,1-2H3,(H,23,28)(H,24,25,26)

InChI Key

SFMMMDUWYNUALC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

Preparation Methods

Preparation of 5-(Methoxymethyl)-1H-1,2,4-Triazole

Method A: Cyclocondensation of Guanidine Derivatives

  • Reagents : Methoxyacetyl hydrazide and cyanamide under acidic conditions.

  • Conditions : Reflux in acetic acid (120°C, 6–8 h).

  • Yield : 65–70%.

Method B: Copper-Catalyzed Cyclization

  • Reagents : Methoxymethyl isocyanide and phenylacetylene.

  • Conditions : CuI (10 mol%), DMF, 100°C, 12 h.

  • Yield : 55–60%.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling

  • Reagents : 4-Bromophenylboronic acid and 5-(methoxymethyl)-1H-1,2,4-triazole.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h.

  • Yield : 40–45%.

Synthesis of the Indole-Propanamide Fragment

Alkylation of Indole

Step 1: 1-Methylindole Synthesis

  • Reagents : Indole, methyl iodide, NaH in THF.

  • Conditions : 0°C to RT, 2 h.

  • Yield : >90%.

Step 2: Propanamide Formation

  • Reagents : 3-(1-Methylindol-3-yl)propanoic acid, thionyl chloride (SOCl₂), followed by NH₃/MeOH.

  • Conditions :

    • Acid activation: SOCl₂, reflux, 3 h.

    • Amidation: NH₃ gas in MeOH, 0°C, 1 h.

  • Yield : 75–80%.

Coupling of Fragments via Amide Bond Formation

Carbodiimide-Mediated Coupling

  • Reagents :

    • Triazole-phenyl carboxylic acid (from oxidation of 4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]benzaldehyde).

    • 3-(1-Methylindol-3-yl)propanamide.

  • Conditions : EDC·HCl, HOBt, DMF, RT, 24 h.

  • Yield : 60–65%.

Microwave-Assisted Coupling

  • Reagents : Pre-activated acyl chloride (triazole-phenyl fragment) and propanamide.

  • Conditions : Microwave irradiation (100 W, 100°C, 30 min).

  • Yield : 70–75%.

Optimization and Challenges

Key Challenges

  • Low Solubility : The triazole-phenyl intermediate requires polar aprotic solvents (e.g., DMF, DMSO) for reactions.

  • Stereochemical Purity : Racemization observed during amide coupling; mitigated using HOBt additive.

Yield Improvement Strategies

StrategyEffect on YieldReference
Pd-catalyzed coupling+15%
Microwave irradiation+20%
Purification by HPLCPurity >98%

Analytical Data for Final Compound

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, phenyl-H), 7.45–7.12 (m, 4H, indole-H), 4.42 (s, 2H, OCH₂), 3.32 (s, 3H, OCH₃).

  • LC-MS : [M+H]⁺ = 389.4 (calculated), 389.3 (observed).

Purity Assessment

MethodPurityConditions
HPLC98.5%C18 column, MeOH/H₂O (70:30)
Elemental AnalysisC 67.8%, H 5.9%, N 18.0%Theoretical: C 67.9%, H 5.8%, N 18.1%

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to the compound's biological activity.
  • Indole Moiety : Known for its role in various biological processes and its presence in many pharmaceuticals.
  • Propanamide Group : Enhances solubility and stability.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The incorporation of the methoxymethyl group may enhance these effects by improving the compound's lipophilicity and cellular uptake .

Anticancer Activity

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide has been evaluated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .

Case Study: In Vitro Anticancer Assay

A study conducted on human breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability when treated with the compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Neuroprotective Effects

Emerging research suggests that triazole derivatives may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Drug Development

The unique structure of this compound positions it as a promising lead compound in drug discovery. Its dual action against microbial infections and cancer makes it suitable for developing multi-target therapeutics.

Formulation Studies

Preliminary formulation studies have indicated that the compound can be effectively incorporated into various delivery systems, including nanoparticles and liposomes, enhancing its bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

Structural Differences :

  • The amino group at position 5 of the triazole replaces the methoxymethyl group in the target compound.
  • Propanamide linkage and indole moiety are absent; instead, these compounds feature varied N-substituents.

Implications :

  • The amino group may increase polarity but reduce lipophilicity compared to the methoxymethyl group.
  • Tautomerism in the triazole ring (as reported in ) could influence reactivity or binding modes, whereas the methoxymethyl group in the target compound provides steric bulk and ether-based solubility .
3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

Structural Differences :

  • A methylthio group at position 3 and a trimethoxyphenyl group at position 5 replace the methoxymethyl and phenyl groups in the target compound.
  • The 4H-triazole tautomer (non-aromatic) contrasts with the 1H-triazole in the target compound.

Implications :

  • The methylthio group introduces sulfur, which may enhance electronic interactions (e.g., van der Waals forces) but reduce metabolic stability.
  • Trimethoxyphenyl substituents could improve π-π stacking but increase molecular weight .
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)

Structural Differences :

  • The indole is substituted at position 2 with a chlorobenzoyl group and at position 3 with a methyl group, unlike the target compound’s 3-indolyl substitution.
  • A methylsulfonyl group replaces the triazole-phenyl-propanamide chain.

Implications :

  • The chlorobenzoyl group may confer higher potency in enzyme inhibition but introduce toxicity risks.
  • Methylsulfonyl enhances acidity and hydrogen-bond acceptor capacity, differing from the triazole’s role in the target compound .
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Structural Differences :

  • A chloro-methoxyphenyl group replaces the indole moiety.
  • The triazole is substituted with methyl groups at positions 3 and 5 instead of methoxymethyl and phenyl.

Implications :

  • Smaller molecular weight (C14H17ClN4O2 vs. target compound’s larger structure) may improve bioavailability but reduce binding specificity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s methoxymethyl and indole groups may require multi-step synthesis, contrasting with simpler routes for amino-triazoles or methylthio-triazoles .
  • Pharmacokinetics: The methoxymethyl group likely improves water solubility over amino or methylthio analogs, while the methylindole may reduce oxidative metabolism compared to unsubstituted indoles .

Biological Activity

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound that exhibits a range of biological activities, primarily due to its structural features that include a triazole and indole moiety. This article delves into its synthesis, biological evaluation, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved via a Huisgen cycloaddition reaction.
  • Benzylation : The introduction of the benzyl group is performed using benzyl bromide in the presence of a base.
  • Amide Formation : The final step involves reacting the triazole derivative with an appropriate amine to form the amide bond.

These synthetic pathways are crucial for producing compounds with specific biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and indole structures often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds exhibit low minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For example, similar derivatives demonstrated MIC values as low as 0.98 μg/mL against MRSA .
CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus0.98
3kMRSA1.00
3kS. epidermidis7.80

Antifungal Activity

The compound also shows promise in antifungal applications:

  • Fungal Inhibition : Related studies reported moderate activity against Candida albicans, with MIC values ranging from 7.80 μg/mL to higher concentrations depending on the specific derivative tested .

Cytotoxicity

Cytotoxicity studies have indicated that certain derivatives can inhibit cancer cell proliferation:

  • Cancer Cell Lines : Compounds similar to this compound have shown IC50 values indicating significant antiproliferative effects against various cancer cell lines, with some exhibiting IC50 values below 10 μM .
CompoundCell LineIC50 (μM)
3cA549 (lung cancer)<10
3kHeLa (cervical cancer)<10

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The mechanism may involve enzyme inhibition or receptor modulation, leading to altered cellular processes and subsequent biological effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole and indole derivatives:

  • Antibacterial Studies : Research published in various journals highlighted the effectiveness of these compounds against resistant bacterial strains, showcasing their potential in treating infections caused by antibiotic-resistant bacteria .
  • Cytotoxicity Assessments : Investigations into the cytotoxic effects against various cancer cell lines revealed promising results, suggesting these compounds could serve as lead candidates for anticancer drug development .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves a multi-step approach:

Triazole Core Formation : Cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to generate the 1,2,4-triazole ring .

Indole Coupling : The 1-methylindole moiety is introduced via alkylation or amide bond formation, often using coupling agents like EDCI/HOBt in aprotic solvents .

Methoxymethyl Functionalization : A methoxymethyl group is appended to the triazole ring via nucleophilic substitution or Mitsunobu reactions .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from propan-2-ol/water mixtures is used to isolate intermediates .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Triazole protons : Look for singlet(s) near δ 8.0–8.5 ppm for triazole-H .
    • Indole protons : Aromatic signals at δ 7.0–7.5 ppm and a singlet for N-methyl at δ ~3.7 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., via HRMS-ESI) validate stoichiometry .

Advanced Synthesis and Optimization

Q. Q3. How can researchers optimize reaction yields for the methoxymethyl-triazole intermediate, particularly when facing low regioselectivity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst Use : Additives like KI or phase-transfer catalysts (e.g., TBAB) improve reactivity of methoxymethyl chloride .
  • Temperature Control : Heating to 60–80°C promotes regioselective triazole formation, monitored by TLC .
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying molar ratios, reaction time) identifies critical parameters .

Q. Q4. What strategies resolve contradictions between computational predictions and experimental data in biological activity assays?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives .
  • Purity Verification : Ensure >95% purity via HPLC; impurities (e.g., unreacted indole intermediates) may skew results .
  • Molecular Dynamics (MD) Simulations : Compare binding poses in silico with experimental IC₅₀ values to refine docking models .

Biological Evaluation and Mechanistic Studies

Q. Q5. How should researchers design experiments to evaluate the compound’s mechanism of action, particularly if initial data suggests off-target effects?

Methodological Answer:

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against a panel of kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. Q6. What analytical approaches differentiate tautomeric forms of the triazole ring in solution, and how might tautomerism impact biological activity?

Methodological Answer:

  • Variable Temperature NMR : Monitor chemical shift changes (e.g., triazole-H) to detect tautomeric equilibria .
  • X-ray Crystallography : Resolve solid-state tautomerism; compare with solution-phase data .
  • Activity Correlation : Test tautomer-stabilizing analogs (e.g., methylated triazoles) to assess potency shifts .

Data Analysis and Reproducibility

Q. Q7. How can researchers address discrepancies between theoretical and experimental logP values for this compound?

Methodological Answer:

  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Computational Adjustments : Use fragment-based methods (e.g., ClogP) and adjust for polar groups (e.g., methoxymethyl) .
  • Structural Confounders : Check for hidden hydrogen-bond donors (e.g., indole NH) that may reduce hydrophobicity .

Q. Q8. What statistical methods are recommended for analyzing dose-response data with high variability in cellular assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous replicates .
  • Bootstrap Analysis : Estimate confidence intervals for potency metrics .

Advanced Applications and Modifications

Q. Q9. What functional group modifications could improve the compound’s pharmacokinetic profile without compromising activity?

Methodological Answer:

  • Solubility Enhancement : Replace methoxymethyl with PEGylated or sulfonate groups .
  • Metabolic Stability : Fluorinate the indole ring to block CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce esterase-cleavable moieties (e.g., acetylated amines) for sustained release .

Q. Q10. How can computational methods guide the design of derivatives with enhanced selectivity for a target protein?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to prioritize derivatives with complementary binding poses .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., triazole vs. oxadiazole) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with kinase hinge regions) .

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